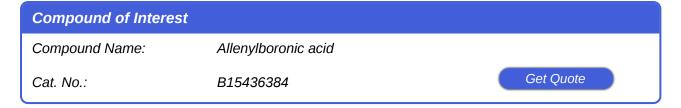


# An In-depth Technical Guide to the Spectroscopic Data of Allenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allenylboronic acid, a valuable reagent in organic synthesis. Due to the limited availability of a complete, published dataset for the unsubstituted parent compound, this guide presents a combination of data for a representative substituted allenylboronic acid alongside typical spectroscopic values for the key functional groups. This approach offers a robust reference for researchers working with this class of compounds.

## **Spectroscopic Data**

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **allenylboronic acid** and its derivatives.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Data for a representative substituted **allenylboronic acid** (3,4-dimethylpenta-1,2-dien-1-ylboronic acid) in toluene-d<sub>8</sub> is provided as a reference.



Proton	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
Allenic CH	4.50 - 5.50 (typical)	Multiplet	1H	_
B(OH) <sub>2</sub>	4.27[1]	Broad Singlet	2H	
CH attached to Allenic system	Varies with substitution			_
Alkyl Protons	Varies with substitution			

Table 2: 13C NMR Spectroscopic Data

Expected chemical shift ranges for the carbon atoms in allenylboronic acid.

Carbon	Expected Chemical Shift (δ) [ppm]	Notes
C=C=C (central)	200 - 220	Typically a very weak signal.
C=C=C (terminal)	70 - 95	
С-В	20 - 40 (broad)	The signal for the carbon attached to boron is often broad and may be difficult to observe due to the quadrupolar nature of the boron nucleus.[2]

Table 3: 11B NMR Spectroscopic Data

Expected chemical shift range for the boron atom in allenylboronic acid.



Boron Nucleus	Expected Chemical Shift (δ) [ppm]	Notes
11B	+28 to +34[3]	The chemical shift is characteristic of a tricoordinate boronic acid.

Table 4: Infrared (IR) Spectroscopic Data

Expected characteristic absorption bands for allenylboronic acid.

Functional Group	Vibrational Mode	**Expected Wavenumber (cm <sup>-1</sup> ) **	Intensity
О-Н	Stretching	3200 - 3600	Broad, Strong
C-H (sp)	Stretching	~3050	Medium
C=C=C	Asymmetric Stretching	1950 - 1980	Medium
C=C=C	Symmetric Stretching	1060 - 1070	Weak or Inactive
B-O	Stretching	1310 - 1380	Strong
С-В	Stretching	620 - 670	Medium

Table 5: Mass Spectrometry (MS) Data

Expected fragmentation patterns for **allenylboronic acid** under electron impact (EI) mass spectrometry.



m/z Value	Proposed Fragment	Notes
[M]+	Molecular Ion	The molecular ion peak for allenylboronic acid (C₃H₅BO₂) would be at m/z 83.9. It may be weak or absent.
[M-H <sub>2</sub> O]+	Loss of Water	A common fragmentation pathway for boronic acids.
[M-B(OH) <sub>2</sub> ]+	Loss of Boronic Acid Group	Cleavage of the C-B bond.
[C₃H₃]+	Allenyl Cation	

## **Experimental Protocols**

The following is a representative experimental protocol for the synthesis of an **allenylboronic acid**, based on copper-catalyzed methodologies.[1][4]

Synthesis of a Substituted Allenylboronic Acid

#### Materials:

- Substituted propargylic alcohol
- Bis(pinacolato)diboron (B2pin2)
- Copper(I) catalyst (e.g., CuCl)
- Ligand (e.g., Xantphos)
- Base (e.g., K2CO3)
- Anhydrous solvent (e.g., Toluene)
- Diethanolamine
- Hydrochloric acid (0.5 M)



- Anhydrous magnesium sulfate
- Deuterated solvent for NMR analysis (e.g., toluene-d<sub>8</sub>)

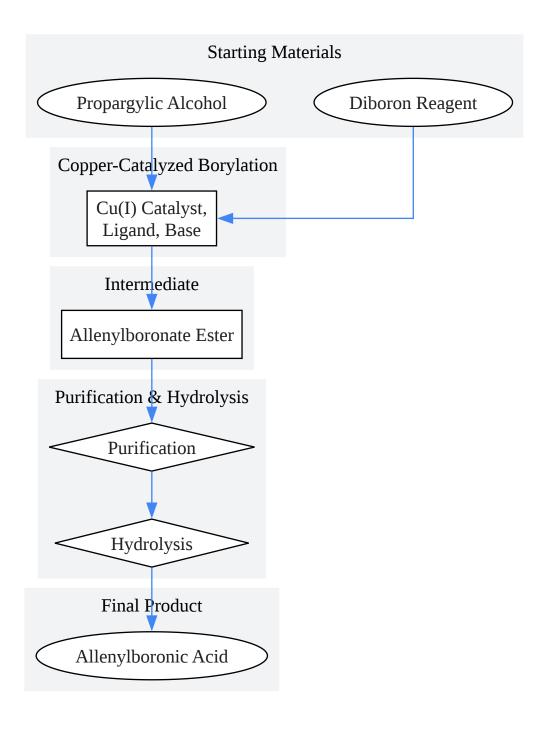
#### Procedure:

- Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk flask is charged with the copper(I) catalyst, ligand, and base. Anhydrous toluene is added, and the mixture is stirred.
- Addition of Reagents: The substituted propargylic alcohol and bis(pinacolato)diboron are dissolved in anhydrous toluene and added to the catalyst mixture.
- Reaction: The reaction mixture is heated under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Workup: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude allenylboronic acid pinacol ester.
- Purification and Hydrolysis: The crude pinacol ester is purified by column chromatography on silica gel. The purified ester is then dissolved in a suitable solvent, and diethanolamine is added to precipitate the diethanolamine ester, which is a stable solid. This solid is then treated with an aqueous solution of hydrochloric acid (0.5 M) and extracted with toluene to yield the pure allenylboronic acid in the organic phase.[1]
- Spectroscopic Analysis: The purified **allenylboronic acid** is characterized by NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B), IR spectroscopy, and mass spectrometry. For NMR analysis, the sample is dissolved in an appropriate deuterated solvent.[1]

### **Visualizations**

Diagram 1: General Synthesis Workflow



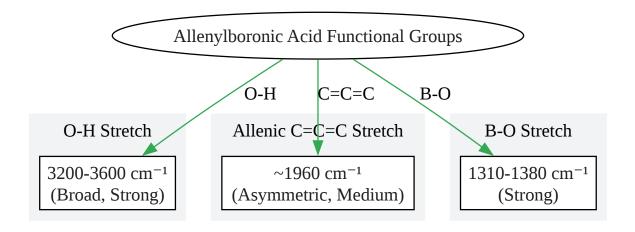


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Caption: General workflow for the synthesis of allenylboronic acid.

Diagram 2: Key IR Vibrational Modes

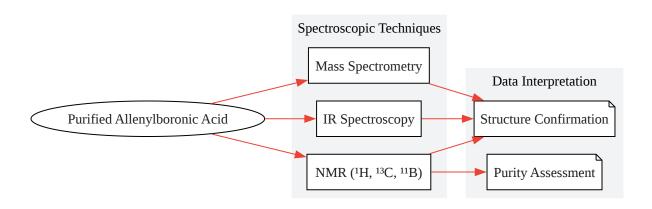




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Caption: Key functional group vibrations in the IR spectrum.

Diagram 3: Spectroscopic Analysis Workflow



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Caption: Logical workflow for spectroscopic analysis.

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